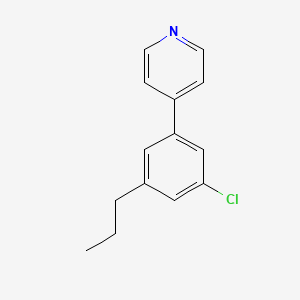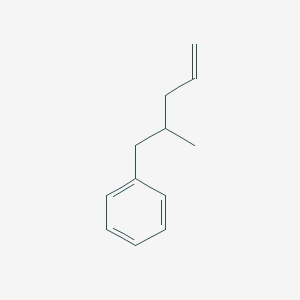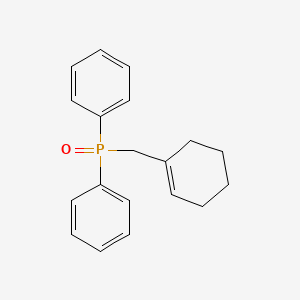
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a cyclohexenylmethyl and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, typically involves the reaction of diphenylphosphine with a cyclohexenylmethyl halide under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine oxide. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of phosphine oxides generally involves large-scale reactions using similar synthetic routes as described above. The process is scaled up by optimizing reaction parameters and using industrial-grade reagents and equipment. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction of the phosphine oxide group can yield the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine oxide group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents like alkyl halides and aryl halides in the presence of palladium catalysts are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the phosphine oxide group typically yields the corresponding phosphine, while substitution reactions can produce a variety of functionalized phosphine derivatives .
Scientific Research Applications
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Mechanism of Action
The mechanism of action of phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, involves its interaction with various molecular targets and pathways. The phosphine oxide group can act as a nucleophile or electrophile, depending on the reaction conditions. It can form coordination complexes with metal ions, facilitating catalytic processes. Additionally, the compound can undergo redox reactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, can be compared with other similar compounds, such as:
Triphenylphosphine oxide: A widely used phosphine oxide with three phenyl groups.
Diphenylphosphine oxide: Similar to the target compound but lacks the cyclohexenylmethyl group.
Aminophosphine oxides: Contain amino groups and exhibit different reactivity and applications
Properties
CAS No. |
76002-40-9 |
|---|---|
Molecular Formula |
C19H21OP |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
[cyclohexen-1-ylmethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C19H21OP/c20-21(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h2-3,6-10,12-15H,1,4-5,11,16H2 |
InChI Key |
TZZCGENGUHIUKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)


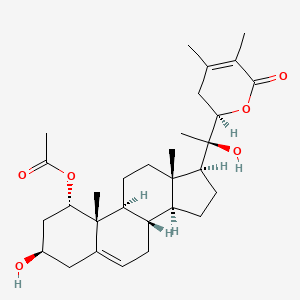
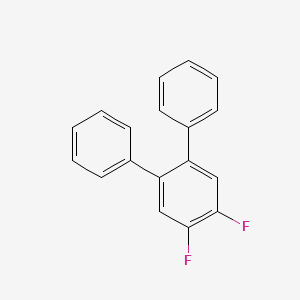
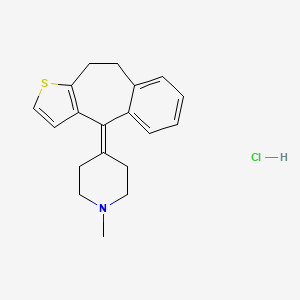
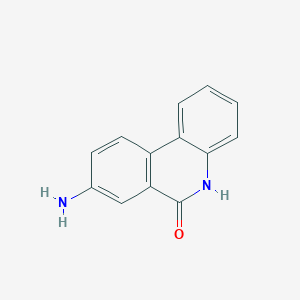
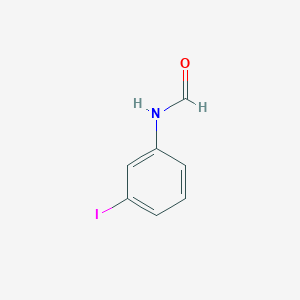
![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)


